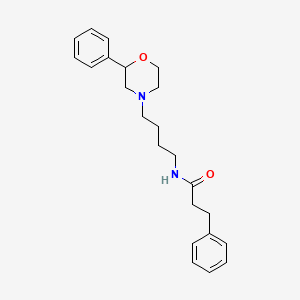

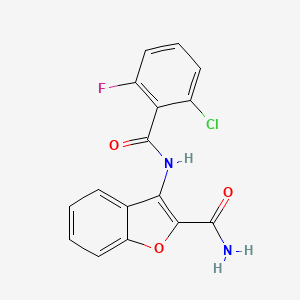

3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide involves various strategies, as seen in the provided papers. For instance, the synthesis of 3-methyl-4-phenyl-3-butenamide, a hypolipemic compound, was achieved through the reaction of 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C, followed by treatment with hydrochloric acid-water to yield the desired amide . Similarly, the synthesis of N-phenyl-3-(phenylsulfonyl)propanamide dianions was performed using butyllithium, which upon treatment with aldehydes and ketones, yielded stable γ-hydroxy amides . These methods demonstrate the versatility in synthesizing amide derivatives through various reagents and conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using different spectroscopic techniques. For example, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by linear-polarized IR-spectroscopy and supported by quantum chemical calculations, revealing intramolecular hydrogen bonds and a transoide configuration of amide fragments . This level of structural detail is crucial for understanding the molecular interactions and properties of such compounds.

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from the synthesis of functionalized cyclopropanes from N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, which involved the generation of a new dianion that could react with various electrophiles to give cyclopropanes with high stereoselectivity . This indicates that the amide group in such compounds can be a versatile handle for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For instance, the presence of a phenylsulfonyl group in N-phenyl-3-(phenylsulfonyl)propanamide derivatives affects their reactivity towards aldehydes and ketones . The optically active furanones derived from these reactions suggest that the stereochemistry of the amide group can influence the physical properties of the synthesized compounds . Additionally, the hybrid molecule synthesized from amphetamine and flurbiprofen was characterized by various spectroscopic techniques, indicating the importance of thorough analysis in determining the properties of such compounds .

Applications De Recherche Scientifique

Downstream Processing of Biologically Produced Diols

Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges and innovations in separating and purifying chemicals of interest from fermentation broths. This area is crucial for the economical production of chemicals, including potential applications of "3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide" if it were to be produced biologically. The study discusses the various methods explored for recovery and purification, emphasizing the need for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).

Environmental and Health Impacts of ChemicalsAnother aspect of relevance is the environmental and health impacts of certain chemicals, exemplified by studies on phthalates. Phthalates, used in a wide array of products, have been investigated for their potential health effects, including risks of allergic diseases and developmental impacts (Braun, Sathyanarayana, & Hauser, 2013). This line of research might be indirectly relevant when considering the safety and environmental impact of "this compound."

Neuroprotective Potential of Compounds

The neuroprotective potential of compounds, such as 3-N-Butylphthalide derived from celery seeds, offers a glimpse into the therapeutic applications of chemical compounds in neurology. These compounds have shown benefits in treating ischemic stroke and degenerative diseases by targeting multiple mechanisms, including oxidative stress and inflammation (Abdoulaye & Guo, 2016). This example underscores the potential for "this compound" to have applications in treating neurological conditions if similar properties can be identified.

Mécanisme D'action

Target of Action

The compound is an amide derivative. Amides are a class of compounds that play a crucial role in biochemistry and drug design, serving as building blocks of proteins. They can interact with a variety of biological targets, depending on their specific structure .

Mode of Action

The mode of action of a compound depends on its specific structure and the biological target it interacts with. For instance, some amides can act as enzyme inhibitors, blocking the activity of certain enzymes and thus altering biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Amides, for instance, can be metabolized in the liver through various processes, including hydrolysis and oxidation .

Propriétés

IUPAC Name |

3-phenyl-N-[4-(2-phenylmorpholin-4-yl)butyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c26-23(14-13-20-9-3-1-4-10-20)24-15-7-8-16-25-17-18-27-22(19-25)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUIRHSMEPTQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)

![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)